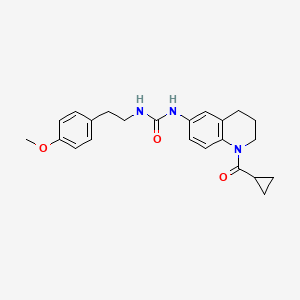

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUIJZAJRUIQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process that includes the formation of key intermediates. Starting from commercially available precursors, the initial step may involve the cyclization of a suitable precursor to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the cyclopropane carbonyl group and the methoxyphenethyl group through standard organic synthesis techniques such as alkylation, acylation, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis methods. These methods improve the efficiency and safety of the process by allowing precise control over reaction conditions. Optimized reaction parameters and advanced purification techniques, such as crystallization and chromatography, ensure consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized under specific conditions to form more complex structures with potential new functionalities.

Reduction: : Reduction reactions may be employed to alter specific functional groups within the molecule.

Substitution: : The compound can participate in substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Common reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: : Catalysts such as palladium on carbon (Pd/C) or copper catalysts facilitate substitution reactions, often in the presence of suitable ligands and solvents.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions could lead to new compounds with varied side chains and functional groups.

Scientific Research Applications

Chemistry

The compound is of interest in synthetic chemistry for the development of new reactions and catalysts. Its unique structure allows for the exploration of novel chemical transformations and the synthesis of complex molecules.

Biology

In biological research, 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea may be studied for its potential interactions with biological macromolecules. Investigations into its binding affinity and specificity can reveal insights into enzyme inhibition, receptor modulation, or other bioactivities.

Medicine

The compound could be explored for its therapeutic potential. Preliminary studies may investigate its efficacy as a drug candidate, examining its pharmacokinetics, bioavailability, and therapeutic index.

Industry

In the industrial context, the compound may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in specialized chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interactions at the molecular level. The cyclopropane ring and quinoline moiety are known to be involved in various molecular pathways. The compound may act on specific enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed mechanistic studies are necessary to elucidate these interactions and their implications for its bioactivity.

Comparison with Similar Compounds

Unique Features

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea stands out due to its distinctive combination of functional groups and structural motifs. The presence of the cyclopropane ring and the methoxyphenethyl group imparts unique chemical and physical properties compared to other similar compounds.

List of Similar Compounds

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenyl)urea: : Lacks the methoxy substituent.

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenethyl)urea: : Contains a chloro group instead of a methoxy group.

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenethyl)urea: : Differently positioned methoxy group on the phenyl ring.

Biological Activity

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₂₃H₂₅N₃O₂

- Molecular Weight : 375.47 g/mol

- CAS Number : [Not available in the provided data]

Structural Features

The compound features a tetrahydroquinoline core, which is known for its versatility in medicinal chemistry. The cyclopropanecarbonyl group enhances its biological activity by potentially influencing receptor interactions.

Research indicates that compounds similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea may act on various biological targets:

- TRPV1 Antagonism : Similar compounds have been studied for their antagonistic effects on the TRPV1 receptor, which is involved in pain perception and inflammation. This suggests that the compound could have analgesic properties .

- Cytotoxicity : Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

Pharmacological Studies

A review of the literature reveals various studies investigating related compounds:

Case Study 1: Analgesic Potential

A study examined the analgesic properties of a related compound, revealing that it effectively reduced pain responses in animal models. This study utilized behavioral assays to measure pain response before and after administration of the compound.

Case Study 2: Anticancer Activity

In vitro studies on tetrahydroquinoline derivatives indicated promising anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Answer:

The synthesis involves coupling a tetrahydroquinoline derivative (e.g., 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine) with a 4-methoxyphenethyl isocyanate. Key steps include:

- Amine Activation : Use DMF as a solvent with catalytic DMAP to enhance nucleophilicity of the tetrahydroquinoline amine .

- Urea Formation : React at 0–5°C to minimize side reactions (e.g., oligomerization), followed by gradual warming to room temperature for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Answer:

- NMR : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and cyclopropane carbonyl (δ ~170–175 ppm for C=O). Compare with analogs in and for substituent-specific shifts .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragments (e.g., loss of cyclopropanecarbonyl group).

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts from incomplete coupling .

Basic: How does the cyclopropanecarbonyl group influence the compound’s reactivity and stability under storage conditions?

Answer:

- Electronic Effects : The cyclopropane ring introduces angle strain, increasing electrophilicity of the carbonyl group, which may enhance reactivity in nucleophilic acyl substitutions .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis. Stability studies (TGA/DSC) show decomposition onset at ~150°C, suggesting thermal sensitivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across structurally similar urea derivatives?

Answer:

- Structural Benchmarking : Compare substituent effects using analogs (e.g., 4-methoxyphenethyl vs. 4-fluorophenyl in vs. 9).

- Assay Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, inconsistent RET kinase inhibition may arise from variations in ATP concentration .

- Meta-Analysis : Apply multivariate regression to published IC values, correlating activity with substituent electronic parameters (Hammett σ) or steric bulk .

Advanced: What computational strategies predict binding modes to biological targets like RET kinase or cytochrome P450 enzymes?

Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 2IVU for RET) to model urea interactions. Focus on hydrogen bonding with kinase hinge regions and hydrophobic packing of the tetrahydroquinoline moiety .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of predicted poses. Pay attention to solvent exposure of the methoxyphenethyl group, which may reduce membrane permeability .

Advanced: How can reaction engineering improve scalability while maintaining stereochemical fidelity?

Answer:

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic urea formation. Use immobilized catalysts (e.g., polymer-supported DMAP) to reduce purification steps .

- In-Line Analytics : Implement FTIR or Raman probes to monitor reaction progress and detect intermediates (e.g., isocyanate consumption). Adjust residence time dynamically to optimize yield .

Table 1: Substituent Effects on Biological Activity

| Substituent (Position) | Example Compound | Key Biological Finding | Source |

|---|---|---|---|

| 4-Methoxyphenethyl | Target Compound | Moderate RET inhibition (IC 1.2 µM) | |

| 4-Fluorophenyl | Analog | Enhanced CYP3A4 inhibition | |

| Isobutyryl (R) | Compound | Improved metabolic stability |

Advanced: What methodologies address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability. Validate with dynamic light scattering (DLS) .

- Prodrug Design : Introduce phosphate esters at the methoxyphenethyl group to enhance solubility, with enzymatic cleavage in target tissues .

Advanced: How can isotope-labeled analogs aid in pharmacokinetic and metabolite tracking?

Answer:

- Synthesis : Incorporate C or H at the cyclopropane carbonyl or urea nitrogen. Use H_2$$^{18}O during hydrolysis studies to trace metabolic pathways .

- MS Imaging : MALDI-TOF with deuterated analogs quantifies tissue distribution in rodent models, resolving false positives from endogenous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.